molecular formula C15H12FNO3 B6455252 ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate CAS No. 2549039-90-7

ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6455252
CAS No.: 2549039-90-7
M. Wt: 273.26 g/mol
InChI Key: CRXUVSYYZXKEGQ-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its potential antibacterial properties. Quinoline derivatives have been extensively studied for their broad-spectrum antibacterial activities, making them valuable in the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a primary or secondary amine under reflux conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated under a nitrogen atmosphere to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoline ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in various substituted quinoline compounds with different functional groups.

Scientific Research Applications

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate stands out due to its unique combination of a fluoro group and a prop-2-yn-1-yl substituent on the quinoline ring. This structural feature enhances its antibacterial activity and broadens its spectrum of action compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-3-7-17-9-12(15(19)20-4-2)14(18)11-8-10(16)5-6-13(11)17/h1,5-6,8-9H,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXUVSYYZXKEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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